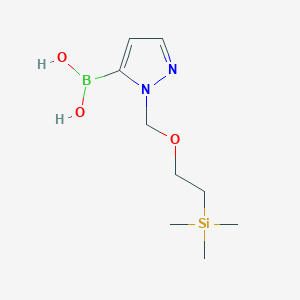![molecular formula C8H6BrN3OS B1321563 7-oxo-6-bromo-2-(metiltio)pirido[2,3-d]pirimidina CAS No. 352328-87-1](/img/structure/B1321563.png)
7-oxo-6-bromo-2-(metiltio)pirido[2,3-d]pirimidina
Descripción general
Descripción
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by a bromine atom at the 6th position, a methylthio group at the 2nd position, and a pyrido[2,3-d]pyrimidin-7(8H)-one core structure. It is of interest due to its potential biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other biologically active compounds.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: The compound and its derivatives are explored for their potential use in industrial processes, such as the development of new materials or catalysts.
Mecanismo De Acción
Target of Action
The primary targets of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction results in the inhibition of the kinase, which can disrupt the normal function of the kinase and lead to therapeutic effects .
Biochemical Pathways
The inhibition of kinases by 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one affects various biochemical pathways. Many kinases have been found to be closely linked to tumor proliferation and survival, therefore kinase inhibition represents an effective treatment for cancer .
Pharmacokinetics
The compound’s density is predicted to be 181±01 g/cm3 , and its boiling point is predicted to be 447.3±55.0 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one’s action are primarily related to its inhibitory effect on kinases. By inhibiting kinases, the compound can disrupt the normal function of these enzymes and potentially halt the proliferation and survival of cancer cells .
Action Environment
The action, efficacy, and stability of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be influenced by various environmental factors. For instance, the compound’s photochemical dehydrogenation process can be autocatalytically induced by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process leads to the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical .
Análisis Bioquímico
Biochemical Properties
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one plays a significant role in biochemical reactions, primarily as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is crucial for regulating various cellular activities, including cell division, metabolism, and apoptosis. The compound interacts with several kinases, including Src tyrosine kinase, EGFR kinase, and cyclin-dependent kinase (CDK4), by binding to their ATP-binding sites and inhibiting their activity .
Cellular Effects
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has profound effects on various cell types and cellular processes. It influences cell function by inhibiting kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Src tyrosine kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound’s impact on EGFR kinase and CDK4 can alter cell cycle progression and gene expression patterns, further influencing cellular behavior .
Molecular Mechanism
The molecular mechanism of action of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its binding to the ATP-binding sites of target kinases. This binding inhibits the kinase’s ability to phosphorylate substrates, thereby disrupting downstream signaling pathways. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-kinase complex . This inhibition can lead to changes in gene expression and cellular responses, such as reduced proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of kinase activity, leading to prolonged effects on cell signaling and function .
Dosage Effects in Animal Models
The effects of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a minimum effective dose is required to achieve significant kinase inhibition and therapeutic benefits .
Metabolic Pathways
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in target tissues, where it exerts its inhibitory effects on kinases . Transporters such as P-glycoprotein may influence the compound’s distribution and bioavailability, affecting its therapeutic potential .
Subcellular Localization
The subcellular localization of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other biomolecules . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and targeting to specific cellular compartments . This localization is essential for the compound’s ability to inhibit kinase activity and modulate cellular processes effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-amino-3-bromopyridine, the compound can be synthesized through a series of steps including methylation, cyclization, and oxidation.
Methylation: The 2-amino-3-bromopyridine is treated with methyl iodide in the presence of a base such as potassium carbonate to introduce the methylthio group at the 2nd position.
Cyclization: The methylated intermediate undergoes cyclization with formamide under reflux conditions to form the pyrido[2,3-d]pyrimidin-7(8H)-one core.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carbonyl group at the 7th position, completing the synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group at the 7th position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane).
Reduction: Sodium borohydride in a protic solvent (e.g., ethanol).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-6-bromo-3-methylthio-pyrido[2,3-d]pyrimidine: Similar structure but with an amino group at the 2nd position.
6-chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but with a chlorine atom instead of bromine.
2-(methylthio)-6-nitropyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but with a nitro group at the 6th position.
Uniqueness
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets compared to its chlorine or nitro analogs .
Propiedades
IUPAC Name |
6-bromo-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDCSLRPQNWUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C(=O)NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622721 | |
| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352328-87-1 | |
| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)



![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)







